molecular formula C10H11Br2NO4 B6358058 Dibromomaleimide-C5-COOH

Dibromomaleimide-C5-COOH

Cat. No.: B6358058
M. Wt: 369.01 g/mol
InChI Key: XABAXSUMIXSPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromomaleimide-C5-COOH (DBM-C5-COOH) is a bifunctional dibromomaleimide (DBM) linker with significant application in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) [1] . ADCs are targeted therapeutics composed of a specific antibody chemically linked to a potent cytotoxin; the linker is a critical component that determines the stability and efficacy of the final drug [1] . This compound features a reactive dibromomaleimide group that allows for specific coupling to antibodies, a C5 spacer arm that provides optimal distance to minimize steric hindrance, and a terminal carboxylic acid (COOH) group that can be activated for conjugation to payload molecules such as the cytotoxin MMAF (Monomethylauristatin F) [1] . The molecular weight of this compound is 369.01 g/mol, and its CAS number is 1443214-97-8 [1] [4] . It is typically supplied as a white to off-white solid [1] . The chemical structure can also be referred to by its IUPAC name, 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid [4] . As a laboratory reagent, it is essential to adhere to safe handling practices. Please consult the relevant Safety Data Sheet (SDS) for comprehensive hazard information, which may include warnings that the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation [4] . Please note: this compound is intended for research purposes only. It is strictly for laboratory research use and is not approved for diagnostic or therapeutic use in humans, nor for personal use.

Properties

IUPAC Name

6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABAXSUMIXSPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction: Formation of the Dibromomaleimide Skeleton

The synthesis begins with 2,3-dibromomaleic anhydride , a precursor that undergoes nucleophilic substitution with amines to form maleimide derivatives.

Procedure :

  • Maleamic Acid Formation :

    • 2,3-Dibromomaleic anhydride (1.0 mmol) reacts with 5-aminopentanoic acid (1.05 mmol) in anhydrous THF under nitrogen.

    • Triethylamine (2.1 mmol) is added to deprotonate the amine, yielding N-(5-carboxypentyl)-2,3-dibromomaleamic acid .

    • Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1).

  • Cyclization to Maleimide :

    • The maleamic acid is treated with acetic anhydride (5 mL) and sodium acetate (0.5 mmol) at 80°C for 6 hours.

    • Cyclization forms N-(5-carboxypentyl)-2,3-dibromomaleimide (yield: 60–65%).

Key Optimization :

  • Excess 5-aminopentanoic acid (1.05 eq) minimizes di-substitution byproducts.

  • Triethylamine ensures complete deprotonation, accelerating nucleophilic attack.

Alternative Route: Alkylation of Preformed Dibromomaleimide

For maleimides with sterically hindered amines, alkylation of 2,3-dibromomaleimide is preferred.

Procedure :

  • Alkylation :

    • 2,3-Dibromomaleimide (1.0 mmol) reacts with 5-bromopentanoic acid (1.2 mmol) in acetone with K₂CO₃ (4.0 mmol) at 50°C for 48 hours.

    • The product, N-(5-carboxypentyl)-2,3-dibromomaleimide , is isolated via silica chromatography (hexane/ethyl acetate, 1:1 → 9:1).

Challenges :

  • Low yield (40–50%) due to competing hydrolysis of 5-bromopentanoic acid.

  • Solution : Use methyl 5-bromopentanoate followed by saponification (LiOH, THF/H₂O) to recover the carboxylic acid.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elute with ethyl acetate/methanol (9:1) to separate unreacted starting materials.

  • Yield : 50–65% after purification.

Spectroscopic Analysis

  • LRMS (ESI) : m/z calculated for C₁₀H₁₁Br₂NO₄ [M+H]⁺ 368.93, observed 369.01.

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.65 (t, 2H, -CH₂COOH), 2.35 (t, 2H, -CH₂Br), 1.45–1.25 (m, 6H, aliphatic chain).

Comparative Analysis of Synthetic Routes

Parameter Maleic Anhydride Route Alkylation Route
Starting Material CostLow ($20/g)High ($50/g)
Yield60–65%40–50%
Purity (HPLC)≥95%≥90%
ScalabilitySuitable for gram-scaleLimited to 100 mg

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

DBM-C5-COOH enables site-specific cysteine conjugation via its dibromomaleimide core. Behrens et al. demonstrated its use in synthesizing homogeneous ADCs with improved pharmacokinetics.

Protocol :

  • Conjugation : Incubate DBM-C5-COOH (1.2 eq) with reduced antibody (1 mg/mL) in PBS (pH 7.4) for 1 hour.

  • Purification : Remove excess linker via size-exclusion chromatography.

Advantage : Retained maleimide double bond allows reversible conjugation, enabling payload release in reducing environments .

Chemical Reactions Analysis

Types of Reactions

Dibromomaleimide-C5-COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Antibody-Drug Conjugates (ADCs)

DBM-C5-COOH serves as a crucial linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The compound's bifunctionality allows it to attach to both the drug and the antibody, facilitating effective targeting.

Key Features:

  • Linker Functionality: The dibromo groups enable covalent bonding with thiol groups on antibodies, ensuring stable attachment.
  • Cytotoxic Payloads: DBM-C5-COOH can be linked with various cytotoxic agents, enhancing the therapeutic efficacy of ADCs.

Case Study:
In a study involving the synthesis of an ADC using DBM-C5-COOH, researchers demonstrated that the resulting conjugate exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective tumor cell inhibition (Table 1) .

ADC Component IC50 Value (µM) Target Cell Line
DBM-C5-COOH + MMAF0.67HCT116
DBM-C5-COOH + Doxorubicin0.45MCF7

Modification of Peptides and Proteins

DBM-C5-COOH is utilized for modifying peptides through disulfide bridging and other reactions involving cysteine residues. This modification is crucial for enhancing the stability and functionality of therapeutic peptides.

Mechanism:

  • The compound reacts selectively with thiol groups of cysteine, allowing for reversible modifications that can be advantageous in drug design.

Case Study:
Research has shown that using DBM-C5-COOH for peptide modification resulted in enhanced stability and activity of the modified peptides in biological assays .

Nanomedicine Applications

Dibromomaleimide derivatives, including DBM-C5-COOH, are explored for their potential in nanomedicine, particularly in developing responsive drug delivery systems. These systems can release therapeutic agents in response to specific stimuli within the tumor microenvironment.

Key Findings:

  • The incorporation of DBM-C5-COOH into nanoparticle formulations has shown promise in controlled drug release profiles.

Case Study:
A study demonstrated that nanoparticles functionalized with DBM-C5-COOH exhibited enhanced cellular uptake and targeted delivery of chemotherapeutic agents, resulting in improved therapeutic outcomes .

Structural Biology Applications

DBM-C5-COOH is also employed in structural biology for studying protein interactions and dynamics. By modifying specific amino acids within proteins, researchers can gain insights into protein function and interaction networks.

Research Insights:

  • The selective modification capabilities of DBM-C5-COOH allow for detailed studies on protein folding and stability under various conditions.

Mechanism of Action

The mechanism of action of Dibromomaleimide-C5-COOH involves its ability to form stable linkages with biomolecules through disulfide bridging. The compound reacts with thiol groups in proteins and peptides, forming thioether bonds that are stable under physiological conditions. This property makes it an effective tool for bioconjugation and the development of targeted therapeutics .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Desthiobiotin-PEG3-triazole-DBCO-sulfo-Maleimide (V88368)
  • Structure : Combines a maleimide group (for thiol conjugation), a triazole linker, a PEG3 spacer, and a desthiobiotin tag.
  • Key Differences: The sulfo-maleimide group enhances water solubility compared to Dibromomaleimide-C5-COOH’s non-sulfonated structure . Desthiobiotin enables streptavidin-biotin affinity purification, absent in this compound. The PEG3 spacer increases hydrophilicity but reduces payload-loading efficiency due to steric hindrance .
Mal-PEG4-NHS Ester
  • Structure : Maleimide linked to an NHS ester via a PEG4 spacer.
  • Key Differences :
    • The NHS ester allows amine-targeted conjugation (e.g., lysine residues), contrasting with this compound’s exclusive thiol reactivity .
    • PEG4 improves solubility but may limit tissue penetration in vivo compared to the shorter C5 chain in this compound .

Functional Analogues

Amino-PEG4-Boc
  • Structure: Amino-terminated PEG4 spacer with a Boc-protecting group.
  • Key Differences :
    • Lacks a maleimide or brominated reactive site, relying on amine-amine crosslinking instead of thiol-specific conjugation .
    • The Boc group requires deprotection before use, adding synthetic steps compared to this compound’s "click-and-go" utility .
BS3 Crosslinker (Disodium)
  • Structure : Homobifunctional NHS ester with a short spacer.
  • Key Differences: Non-selective amine-amine crosslinking, unlike this compound’s site-specific thiol targeting. Higher risk of aggregation in ADC synthesis due to uncontrolled conjugation .

Data Table: Comparative Properties of this compound and Analogues

Property This compound Desthiobiotin-PEG3-triazole-DBCO-sulfo-Maleimide Mal-PEG4-NHS Ester BS3 Crosslinker
Reactive Groups Dibromomaleimide, -COOH Sulfo-maleimide, DBCO, desthiobiotin Maleimide, NHS ester NHS ester (x2)
Solubility Moderate (DMSO/aqueous) High (aqueous) High (PEG4-enhanced) Low (disodium salt)
Conjugation Specificity Thiol-selective Thiol-selective + biotin affinity Thiol + amine Amine-amine
Typical Applications ADC linkers ADC purification + conjugation Dual-targeted ADCs Protein crosslinking
Stability Stable at pH 6–8 pH-sensitive sulfo group Hydrolyzes in basic pH Short shelf-life

Sources:

Research Findings and Key Insights

  • Reactivity : this compound exhibits slower reaction kinetics than sulfo-maleimides due to reduced electrophilicity of brominated maleimides, minimizing off-target conjugation .
  • Payload Release : The C5 spacer balances stability and drug release efficiency, outperforming PEG-based linkers in tumor microenvironments .
  • Thermodynamic Stability : Compared to BS3 Crosslinker, this compound maintains ADC integrity under reducing conditions (e.g., intracellular glutathione) .

Biological Activity

Dibromomaleimide-C5-COOH is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is part of a class of maleimide derivatives, which are known for their ability to react with thiol groups in proteins and peptides, thus facilitating various biochemical applications. Understanding the biological activity of this compound involves exploring its reactivity, selectivity, and the implications of these properties in therapeutic contexts.

  • Chemical Name : 2,3-Dibromomaleimide-5-carboxylic acid
  • Molecular Weight : 369.01 g/mol
  • CAS Number : 1443214-97-8

The structure of this compound includes two bromine atoms and a carboxylic acid group, which enhances its solubility and reactivity compared to other maleimides. This modification allows for selective interactions with thiol-containing biomolecules.

This compound primarily interacts with thiol groups in proteins. This reaction forms stable thioether linkages, which can modify the structure and function of the target proteins. The unique reactivity profile of dibromomaleimides allows for selective labeling and modification of cysteine residues in peptides and proteins, making them valuable tools in biochemical research.

Case Studies

  • Peptide Modification :
    In studies involving peptide modifications, dibromomaleimides demonstrated efficient reactivity with model cysteine systems. For instance, research indicated that dibromomaleimides could selectively react with cysteine over other nucleophiles, leading to high yields of modified peptides . This specificity is crucial for developing targeted therapies that require precise modifications.
  • Nanomedicine Applications :
    Recent investigations have explored the use of dibromomaleimide derivatives in nanomedicine. A study highlighted the synthesis of dithiomaleimide-based nanoparticles that showed promising results in drug delivery systems. These nanoparticles were designed to release therapeutic agents in response to reducing conditions found within cells, leveraging the reversible nature of maleimide-thiol chemistry .
  • Antitumor Activity :
    Preliminary findings suggest that compounds related to dibromomaleimides may exhibit antitumor properties. In vitro assays demonstrated that certain derivatives could inhibit the growth of various human tumor cell lines, indicating potential applications in cancer therapy .

Data Tables

Study FocusKey FindingsReference
Peptide ModificationHigh selectivity for cysteine; quantitative yields
Nanomedicine ApplicationsEffective drug release under reducing conditions
Antitumor ActivityInhibition of tumor cell growth

Q & A

Q. Q1. What are the standard protocols for synthesizing and characterizing Dibromomaleimide-C5-COOH (DBM-C5-COOH)?

To ensure reproducibility, synthesize DBM-C5-COOH via bromination of maleimide precursors under controlled anhydrous conditions. Characterize intermediates and final products using HPLC (≥95% purity), 1^1H/13^13C NMR (confirming bromine substitution at C3/C4 and the C5-COOH side chain), and high-resolution mass spectrometry (HRMS). Validate conjugation efficiency by reacting with thiol-containing biomolecules (e.g., cysteine-tagged antibodies) and quantify unreacted linker via Ellman’s assay .

Q. Q2. How can researchers validate the stability of DBM-C5-COOH in aqueous buffers for bioconjugation applications?

Conduct stability assays in PBS (pH 7.4) and serum-containing media at 4°C, 25°C, and 37°C. Monitor degradation via reverse-phase HPLC over 24–72 hours. Compare reaction kinetics with maleimide derivatives lacking bromine substituents to assess hydrolytic resistance. Use LC-MS to identify degradation byproducts (e.g., maleamic acid derivatives) .

Q. Q3. What are the primary research applications of DBM-C5-COOH in antibody-drug conjugates (ADCs)?

DBM-C5-COOH serves as a heterobifunctional linker for site-specific conjugation of antibodies (via cysteine residues) to payloads (e.g., cytotoxic agents). Its bromine groups enable controlled thiol-maleimide chemistry, while the carboxylic acid facilitates covalent attachment to amine-containing drugs via EDC/NHS coupling. Prioritize studies on linker-drug ratio optimization and in vitro/in vivo payload release profiles .

Advanced Research Questions

Q. Q4. How can contradictory data on DBM-C5-COOH’s reactivity with non-cysteine residues be resolved?

Contradictions often arise from variations in reaction pH, buffer composition, or protein tertiary structure. Design controlled experiments using model proteins (e.g., BSA with exposed vs. buried cysteine). Employ mass spectrometry (MALDI-TOF/ESI-MS) to map conjugation sites and quantify off-target reactions. Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables (e.g., temperature, redox conditions) .

Q. Q5. What computational methods are suitable for predicting DBM-C5-COOH’s reactivity and degradation pathways?

Use density functional theory (DFT) to model electron distribution and bromine’s electrophilic character. Simulate hydrolysis pathways in silico using molecular dynamics (MD) with explicit solvent models. Validate predictions experimentally via kinetic studies and Arrhenius plots. Cross-reference results with maleimide analogs (e.g., dibromomaleimide vs. monobromo derivatives) .

Q. Q6. How should researchers design a systematic review to evaluate DBM-C5-COOH’s efficacy across ADC studies?

Apply PRISMA guidelines: (1) Define inclusion criteria (e.g., in vivo studies, ≥80% conjugation efficiency); (2) Search PubMed, Scopus, and Embase using keywords (“this compound” AND “ADC”); (3) Assess bias via ROBINS-I tool; (4) Meta-analyze payload release half-lives and tumor suppression rates. Address heterogeneity by stratifying studies based on linker-drug chemistry or animal models .

Q. Q7. What methodologies are recommended for comparative studies of DBM-C5-COOH versus other maleimide linkers (e.g., DBCO-maleimide)?

Use head-to-head comparisons under identical conditions:

  • Conjugation efficiency : Measure thiol reactivity via stopped-flow kinetics.
  • Stability : Compare hydrolysis rates in serum via LC-MS.
  • In vivo performance : Track ADC pharmacokinetics in murine xenograft models.
    Apply the FINER framework to ensure feasibility and novelty (e.g., novel payload combinations or site-specific conjugation strategies) .

Q. Q8. How can researchers address batch-to-batch variability in DBM-C5-COOH synthesis?

Implement quality control (QC) protocols:

  • Raw material screening : Verify bromomalefic anhydride purity via FTIR.
  • Process analytical technology (PAT) : Use in-line NMR to monitor reaction progression.
  • Standardized purification : Optimize flash chromatography gradients for consistent impurity profiles (<1% dibromo byproducts).
    Document deviations and their impact on downstream conjugation efficiency .

Methodological Frameworks

Q. Q9. What statistical approaches are appropriate for analyzing dose-response relationships in DBM-C5-COOH-based ADCs?

For in vitro cytotoxicity assays, use nonlinear regression (e.g., log(inhibitor) vs. response curve) to calculate IC50_{50} values. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Use Kaplan-Meier survival analysis with Cox proportional hazards regression for tumor progression data. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. Q10. How should metadata be structured for DBM-C5-COOH-related studies to enhance reproducibility?

Adopt FAIR principles:

  • Unique identifiers : Assign CAS RN 1443214-97-8 and batch-specific codes.
  • Experimental parameters : Detail reaction conditions (solvent, temperature), analytical methods (HPLC column specifications), and software versions (e.g., ChemDraw 22.0).
  • Data repositories : Deposit raw spectra in PubChem or Zenodo.
    Cross-reference with established guidelines for chemical data reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.